molecular formula C7H7F2NO B13662824 1-(3,5-Difluoro-4-pyridyl)ethanol

1-(3,5-Difluoro-4-pyridyl)ethanol

Katalognummer: B13662824
Molekulargewicht: 159.13 g/mol
InChI-Schlüssel: ULPJPAKKTBZGSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the code “MFCD28347162” is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of “MFCD28347162” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods: In industrial settings, the production of “MFCD28347162” is scaled up using large-scale reactors and advanced production techniques. The industrial production methods focus on efficiency, cost-effectiveness, and environmental sustainability. The process involves continuous monitoring and optimization to ensure consistent quality and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD28347162” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the presence of functional groups.

Common Reagents and Conditions: The common reagents used in the reactions of “MFCD28347162” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of “MFCD28347162” depend on the specific reaction pathway and conditions. These products are characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

“MFCD28347162” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and pharmacological properties. In industry, it is utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of “MFCD28347162” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing cellular processes. The detailed mechanism of action is studied using biochemical and molecular biology techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: “MFCD28347162” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups and reactivity patterns.

Uniqueness: The uniqueness of “MFCD28347162” lies in its specific chemical structure, which imparts distinct reactivity and applications. The comparison with similar compounds highlights its advantages and potential for specific applications in scientific research and industry.

Eigenschaften

Molekularformel

C7H7F2NO

Molekulargewicht

159.13 g/mol

IUPAC-Name

1-(3,5-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3

InChI-Schlüssel

ULPJPAKKTBZGSF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=NC=C1F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.